molecular formula C9H15NO4 B2653285 Ethyl 4-nitrocyclohexane-1-carboxylate CAS No. 2413884-14-5

Ethyl 4-nitrocyclohexane-1-carboxylate

Cat. No.: B2653285
CAS No.: 2413884-14-5
M. Wt: 201.222
InChI Key: VKAWQOZWOJYETD-OCAPTIKFSA-N
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Description

Ethyl 4-nitrocyclohexane-1-carboxylate is a cyclohexane derivative featuring a nitro group at the 4-position and an ethyl ester moiety at the 1-position. This compound belongs to a broader class of substituted cyclohexane carboxylates, which are widely utilized in organic synthesis, pharmaceuticals, and materials science. The nitro group confers electron-withdrawing properties, enhancing reactivity in reduction or substitution reactions, while the ester group facilitates further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-nitrocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAWQOZWOJYETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-nitrocyclohexane-1-carboxylate typically involves the nitration of cyclohexane derivatives followed by esterification. One common method includes the nitration of cyclohexane-1-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting 4-nitrocyclohexane-1-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and esterification steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-nitrocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Reduction: 4-amino-cyclohexane-1-carboxylate.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

    Ester Hydrolysis: 4-nitrocyclohexane-1-carboxylic acid and ethanol.

Scientific Research Applications

Synthetic Applications

a. Building Block for Pharmaceuticals

Ethyl 4-nitrocyclohexane-1-carboxylate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of different functional groups through nucleophilic substitution reactions. For instance, it can be transformed into amino acids or other biologically active molecules.

b. Synthesis of Heterocycles

The compound is also utilized in the synthesis of heterocyclic compounds, which are essential in drug development. The nitro group can be reduced to an amine, facilitating further reactions to form pyridines or other nitrogen-containing heterocycles, which have significant pharmacological properties.

Biological Activities

a. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For example, studies have shown that certain modifications of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

b. Anticancer Potential

There is growing interest in the anticancer potential of compounds derived from this compound. Case studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a pathway for developing novel cancer therapies.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Antimicrobial Activity A study synthesized various derivatives of this compound and evaluated their antimicrobial activities against common pathogens. Results indicated significant inhibition zones compared to standard antibiotics .
Anticancer Activity Assessment Research focused on the cytotoxic effects of modified this compound on breast cancer cell lines, revealing IC50 values that suggest potential as an anticancer agent .
Functionalization Studies A series of functionalization reactions were performed on this compound, leading to the development of new compounds with enhanced biological activities .

Industrial Applications

The compound also finds applications in industrial settings, particularly in the production of agrochemicals and specialty chemicals. Its ability to act as an intermediate allows for the creation of more complex molecules used in crop protection and other agricultural applications.

Mechanism of Action

The mechanism of action of ethyl 4-nitrocyclohexane-1-carboxylate depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. This transformation involves the interaction of the compound with reducing agents and catalysts, leading to the formation of new chemical bonds and the release of by-products such as water.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituents/Functional Groups Key Features
Ethyl 4-oxocyclohexanecarboxylate 4-oxo group Electron-deficient carbonyl group; prone to nucleophilic additions.
Ethyl 4-(aryl)cyclohex-3-ene-1-carboxylate 4-aryl, 2-oxo, cyclohexene ring Unsaturated ring; used in spiro compound synthesis.
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate 4-oxo, 1-ethyl Steric hindrance from ethyl group; safety precautions required .
Ethyl 3-amino-4-methylcyclohexanecarboxylate 3-amino, 4-methyl Amino group enables peptide coupling; methyl enhances lipophilicity.
Ethyl 4-(benzylamino)cyclohexanecarboxylate 4-benzylamino Amine functionality for drug intermediate synthesis.

Research Findings and Data Tables

Table 1: Functional Group Impact on Reactivity

Compound Functional Group Reactivity Profile
Ethyl 4-nitrocyclohexane-1-carboxylate Nitro (-NO₂) Electrophilic substitution at nitro position; reduction to amine.
Ethyl 4-oxocyclohexanecarboxylate Oxo (=O) Nucleophilic addition (e.g., Grignard reactions).
Ethyl 4-arylcyclohexene-1-carboxylate Oxo, Aryl Diels-Alder reactivity due to conjugated diene system.

Biological Activity

Ethyl 4-nitrocyclohexane-1-carboxylate is a compound of significant interest in medicinal and organic chemistry due to its unique structural features, which include a nitro group and a carboxylate moiety. This combination allows for diverse biological activities, making it a candidate for various applications in biochemical research and potential therapeutic uses.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C9H13NO2\text{C}_9\text{H}_{13}\text{N}\text{O}_2

This compound features:

  • A cyclohexane ring.
  • A nitro group (NO2-NO_2) at the 4-position.
  • An ethyl ester of a carboxylic acid.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, influencing various metabolic pathways. The carboxylic acid functionality may facilitate hydrogen bonding and ionic interactions, enhancing the compound's binding affinity to molecular targets in enzymatic reactions.

Enzyme Interaction

This compound has been utilized in biochemical assays to investigate enzyme activities. Its structure allows it to serve as a substrate or inhibitor in studies related to metabolic pathways involving nitro and carboxylic acid groups.

Case Studies

  • Inhibition Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies on glutathione-S-transferase (GST) activity revealed that this compound could modulate GST activity, suggesting potential applications in detoxification processes .
  • Antioxidant Activity : In vitro studies have demonstrated that derivatives of this compound exhibit radical scavenging properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated that this compound could reduce oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Ethyl Cyclohexane-1-CarboxylateLacks nitro groupLimited reactivity; primarily serves as a solvent
4-Nitrobenzoic AcidContains a benzene ringStronger inhibition of certain enzymes
4-Aminocyclohexane-1-Carboxylic AcidReduced form with amino groupIncreased reactivity; potential therapeutic applications

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For example, modifications at the nitrogen or carboxylic acid positions have led to compounds with improved enzyme inhibition profiles and antioxidant capacities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-nitrocyclohexane-1-carboxylate, and how can intermediates be purified?

  • Methodology :

  • Step 1 : Nitration of cyclohexane derivatives (e.g., ethyl cyclohexanecarboxylate) using nitric acid/sulfuric acid mixtures under controlled temperature (0–5°C) to introduce the nitro group at the 4-position .
  • Step 2 : Esterification or transesterification to stabilize the carboxylate group, often employing ethanol and catalytic sulfuric acid .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures .
    • Key Data :
IntermediatePurity (%)Yield (%)Reference
This compound>9560–75

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester -CH₃), δ 4.1–4.3 ppm (ester -OCH₂), and δ 2.5–3.0 ppm (nitro group adjacent protons) .
  • ¹³C NMR : Carboxylate carbon at ~170 ppm, nitro-substituted carbons at ~75–85 ppm .
    • IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (asymmetric NO₂ stretch) .
    • X-ray Crystallography : SHELX software refines bond lengths (e.g., C-NO₂ ≈ 1.48 Å) and dihedral angles .

Q. How can the compound’s solubility and stability be optimized for experimental use?

  • Solubility : Test in polar aprotic solvents (DMF, DMSO) for reactions; non-polar solvents (toluene) for storage .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent nitro group reduction or ester hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the compound’s conformational dynamics?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate chair vs. twist-boat conformers. The nitro group’s equatorial preference minimizes steric hindrance .
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates (θ, φ) to quantify cyclohexane ring distortion using crystallographic data .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol) on conformational equilibria with AMBER force fields .

Q. How can conflicting data on reaction mechanisms involving the nitro group be resolved?

  • Case Study : Discrepancies in nitro group reactivity (e.g., reduction vs. substitution).

  • Approach :

Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to identify rate-determining steps .

In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during reactions .

  • Example : Nitro-to-amine reduction pathways show pH-dependent selectivity (acidic: catalytic hydrogenation; basic: NaBH₄/Cu) .

Q. What strategies improve crystallographic refinement for accurate structural determination?

  • Software : SHELXL for small-molecule refinement; Mercury for visualizing intermolecular interactions (e.g., NO₂···H-C hydrogen bonds) .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .
  • Validation : Check R-factors (R₁ < 5%) and electron density maps for missing/disordered atoms .

Methodological Tables

Table 1 : Common Synthetic Routes and Yields

RouteReagents/ConditionsYield (%)Purity (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 6 h65>90
TransesterificationEthanol, H₂SO₄, reflux, 12 h70>95

Table 2 : Key Computational Parameters for Conformational Analysis

ParameterValue (DFT)Experimental (X-ray)Deviation
C-NO₂ bond length1.47 Å1.48 Å0.7%
Chair conformationΔE = 0 kcal/mol
Twist-boatΔE = 2.1 kcal/mol

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